molecular formula C14H28P2 B140069 (S,S)-Me-BPE CAS No. 136779-26-5

(S,S)-Me-BPE

Cat. No.: B140069
CAS No.: 136779-26-5
M. Wt: 258.32 g/mol
InChI Key: IRCDUOCGSIGEAI-XUXIUFHCSA-N
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Description

(S,S)-Me-BPE, also known as (S,S)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl, is a chiral ligand commonly used in asymmetric synthesis. It is a member of the bisphosphine family and is known for its ability to induce high enantioselectivity in various catalytic reactions. The compound is characterized by its two phosphine groups attached to a binaphthyl backbone, which provides a rigid and well-defined chiral environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-Me-BPE typically involves the following steps:

    Preparation of the Binaphthyl Backbone: The binaphthyl backbone is synthesized through a coupling reaction of two naphthalene units. This can be achieved using a variety of methods, including oxidative coupling or metal-catalyzed cross-coupling reactions.

    Introduction of Phosphine Groups: The phosphine groups are introduced through a reaction with chlorodiphenylphosphine. This step requires careful control of reaction conditions to ensure the correct stereochemistry is maintained.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(S,S)-Me-BPE is known to undergo various types of chemical reactions, including:

    Oxidation: The phosphine groups can be oxidized to form phosphine oxides.

    Reduction: The compound can participate in reduction reactions, often in the presence of metal catalysts.

    Substitution: The phosphine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Metal catalysts such as palladium or platinum are often used in reduction reactions.

    Substitution: Reagents such as alkyl halides or aryl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound typically yields phosphine oxides, while reduction reactions can produce various reduced forms of the compound.

Scientific Research Applications

(S,S)-Me-BPE has a wide range of applications in scientific research, including:

    Chemistry: It is widely used as a chiral ligand in asymmetric catalysis, particularly in hydrogenation and hydroformylation reactions. Its ability to induce high enantioselectivity makes it valuable in the synthesis of chiral compounds.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its chiral properties.

    Medicine: this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients, particularly those requiring high enantiomeric purity.

    Industry: It is employed in the production of fine chemicals and specialty materials, where precise control of stereochemistry is crucial.

Mechanism of Action

The mechanism by which (S,S)-Me-BPE exerts its effects is primarily through its role as a chiral ligand. The compound coordinates with metal centers to form chiral metal complexes, which then participate in catalytic reactions. The rigid and well-defined chiral environment provided by this compound ensures high enantioselectivity in these reactions. The molecular targets and pathways involved depend on the specific catalytic process being studied.

Comparison with Similar Compounds

(S,S)-Me-BPE can be compared with other similar chiral ligands, such as:

    (R,R)-Me-BPE: The enantiomer of this compound, which has the opposite stereochemistry.

    BINAP: Another widely used chiral ligand with a similar binaphthyl backbone but different substituents.

    DIPAMP: A chiral ligand with a different backbone structure but similar phosphine groups.

The uniqueness of this compound lies in its ability to provide high enantioselectivity in a variety of catalytic reactions, making it a versatile and valuable tool in asymmetric synthesis.

Properties

IUPAC Name

(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]ethyl]-2,5-dimethylphospholane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28P2/c1-11-5-6-12(2)15(11)9-10-16-13(3)7-8-14(16)4/h11-14H,5-10H2,1-4H3/t11-,12-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCDUOCGSIGEAI-XUXIUFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(P1CCP2C(CCC2C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H](P1CCP2[C@H](CC[C@@H]2C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50420658
Record name (S,S)-Me-BPE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136779-26-5
Record name Me-bpe, (S,S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136779265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S,S)-Me-BPE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-1,2-Bis((2S,5S)-2,5-dimethylphospholano)ethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ME-BPE, (S,S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23B6D1OYCY
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the chirality of (S,S)-Me-BPE influence its application in catalysis?

A1: The chirality of this compound is crucial for its ability to induce stereoselectivity in catalytic reactions. When coordinated to a metal center, it creates a chiral environment around the metal, influencing the approach and interaction of reactant molecules. This is clearly demonstrated in the study by [] where both this compound and its enantiomer (R,R)-Me-BPE were used to synthesize chiral molybdenum-copper sulfide clusters. These clusters exhibited different stereoselectivities in the intra- and intermolecular cyclopropanation reactions, highlighting the crucial role of ligand chirality in dictating the stereochemical outcome of the catalyzed reactions.

Q2: What are the potential drawbacks of using this compound in catalyst synthesis?

A2: One challenge associated with this compound is the potential formation of stereoisomers during its synthesis and purification. As noted in [], high temperatures during the purification process can lead to pyramidal inversion at the phosphorus atom, resulting in the formation of a trans-meso isomer. While low levels of this impurity might not significantly affect the catalytic performance, higher levels can lead to reduced enantioselectivity and activity of the resulting metal complex. This emphasizes the need for strict control over the stereochemical purity of this compound during its synthesis and purification to ensure optimal catalytic performance.

Q3: How does this compound compare to other diphosphane ligands in terms of its influence on oxidative addition reactions?

A3: Research suggests that the steric and electronic properties of this compound can significantly impact oxidative addition reactions in metal complexes. A study [] compared the rate of phenyl iodide oxidative addition to palladium(0) trans-stilbene complexes bearing different diphosphane ligands, including this compound. The results showed that the rate was dependent on the ligand's bite angle and steric bulk, with this compound promoting a faster reaction compared to mixtures of Pd(dba)2 and diphosphane. This highlights the importance of ligand selection in fine-tuning the reactivity of metal complexes for specific catalytic transformations.

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